1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate
Overview
Description
FR167653 is a novel anti-inflammatory compound known for its potent inhibitory effects on cytokine production, specifically targeting tumor necrosis factor-alpha and interleukin-1 beta. This compound has shown significant promise in reducing inflammation and protecting against ischemia-reperfusion injuries in various organs, including the kidneys and heart .
Mechanism of Action
Target of Action
FR 167653, also known as FR 167653 sulfate or 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate, primarily targets the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a pivotal role in various cellular processes, including inflammation and fibrosis .
Mode of Action
FR 167653 acts as a selective inhibitor of the p38 MAPK pathway . It inhibits the activation of p38 MAPK by suppressing its phosphorylation . This results in a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
Biochemical Pathways
FR 167653 affects the p38 MAPK pathway and its downstream effects . By inhibiting this pathway, FR 167653 suppresses the production of TNF-α and IL-1β, key cytokines involved in inflammatory responses . Additionally, it has been suggested that FR 167653 may downregulate the expression of runt-related protein 2 (Runx2), a profibrogenic transcription factor, indicating that Runx2 might be a key downstream regulator of the p38 pathway .
Result of Action
The molecular and cellular effects of FR 167653’s action are significant. By inhibiting the p38 MAPK pathway, FR 167653 reduces the production of pro-inflammatory cytokines, leading to an overall decrease in inflammation . In a study on a rat model of liver cirrhosis, FR 167653 was found to have an ameliorating effect on cirrhosis formation . It also showed a beneficial effect in a rat heart ischemia-reperfusion model, demonstrating positive inotropic and antiapoptotic effects .
Action Environment
The action, efficacy, and stability of FR 167653 can be influenced by various environmental factors. For instance, in the context of ischemia-reperfusion injury, FR 167653 has been shown to be effective in reducing inflammation and trauma . .
Biochemical Analysis
Biochemical Properties
FR 167653 sulfate plays a significant role in biochemical reactions by specifically inhibiting the p38 MAPK activity . This inhibition leads to a decrease in the production of TNF-α and IL-1β, two key cytokines involved in inflammatory responses . The compound interacts with the p38 MAPK enzyme, leading to its inhibition .
Cellular Effects
FR 167653 sulfate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the p38 MAPK pathway . By inhibiting this pathway, FR 167653 sulfate can reduce the production of pro-inflammatory cytokines, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of FR 167653 sulfate involves its binding interactions with the p38 MAPK enzyme . This binding leads to the inhibition of the enzyme, which in turn reduces the production of TNF-α and IL-1β . These changes in gene expression can have significant effects on cellular function .
Dosage Effects in Animal Models
The effects of FR 167653 sulfate can vary with different dosages in animal models
Metabolic Pathways
FR 167653 sulfate is involved in the p38 MAPK pathway . It interacts with the p38 MAPK enzyme, leading to its inhibition . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR167653 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of FR167653 follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then formulated into various dosage forms for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
FR167653 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly on the pyridinyl imidazole core, can introduce different substituents, affecting the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired modifications while maintaining the integrity of the core structure .
Major Products Formed
The major products formed from these reactions include various derivatives of FR167653, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and to develop more potent analogs .
Scientific Research Applications
FR167653 has been extensively studied for its applications in various fields:
Biology: Investigated for its role in modulating inflammatory responses and cytokine production in cellular and animal models
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, ischemia-reperfusion injuries, and other conditions involving excessive cytokine production
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological research
Comparison with Similar Compounds
Similar Compounds
Uniqueness of FR167653
FR167653 is unique in its high selectivity for p38 mitogen-activated protein kinase and its potent inhibitory effects on tumor necrosis factor-alpha and interleukin-1 beta production. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHXRBKBLJJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430965 | |
Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158876-66-5 | |
Record name | FR 167653 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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